2,2'-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride
Description
2,2'-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride is a bisbenzimidazole derivative characterized by two benzimidazole moieties connected via an N-methyliminodimethylene linker, with two hydrochloride counterions. This structure enhances solubility in polar solvents, making it suitable for applications in coordination chemistry and biomedical research. The compound is synthesized through reactions involving N-methyl-1,2-phenylenediamine and appropriate chloromethyl intermediates under inert nitrogen atmosphere, as described in protocols for related benzimidazole dimers .
Properties
CAS No. |
102517-02-2 |
|---|---|
Molecular Formula |
C17H19Cl2N5 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
1H-benzimidazol-3-ium-2-ylmethyl-(1H-benzimidazol-2-ylmethyl)-methylazanium;dichloride |
InChI |
InChI=1S/C17H17N5.2ClH/c1-22(10-16-18-12-6-2-3-7-13(12)19-16)11-17-20-14-8-4-5-9-15(14)21-17;;/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21);2*1H |
InChI Key |
BQJFWOJWMSZNQE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CC1=[NH+]C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride typically involves the condensation of N-methyl-o-phenylenediamine with formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to yield the dihydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzimidazole N-oxides, while reduction produces benzimidazole amines .
Scientific Research Applications
2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death . This is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by interfering with DNA replication and repair processes .
Comparison with Similar Compounds
Structural Variations in Bisbenzimidazole Derivatives
The target compound belongs to a family of bisbenzimidazoles with varying linkers and substituents. Key analogs include:
Physicochemical and Functional Differences
- Solubility: The dihydrochloride form of the target compound improves aqueous solubility compared to non-salt analogs like 2,2'-octamethylenebisbenzimidazole, which is lipid-soluble due to its long hydrocarbon chain .
- For instance, benzimidazole derivatives with trifluoromethyl groups (e.g., 5-amino-2-(trifluoromethyl)benzimidazole dihydrochloride) exhibit enhanced metabolic stability and bioactivity .
Key Research Findings and Gaps
- Coordination Chemistry : The target compound’s rigid structure favors formation of stable iridium and ruthenium complexes, unlike flexible analogs .
- Toxicity Data: Limited toxicity profiles are available for bisbenzimidazole dihydrochlorides, though monomeric derivatives (e.g., 2-amino benzimidazole) are associated with moderate toxicity in preclinical models .
Biological Activity
2,2'-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride is a compound belonging to the family of bisbenzimidazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, particularly its anticancer properties, mechanism of action, and potential applications in medical research.
Chemical Structure and Properties
The compound's structure features two benzimidazole units linked by a methyliminodimethylene bridge. This unique configuration is pivotal for its interaction with biological macromolecules, particularly DNA.
The primary biological activity of this compound is attributed to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can lead to cytotoxic effects in cancer cells. The following mechanisms have been identified:
- DNA Intercalation : The compound binds between DNA base pairs, causing structural distortion and inhibiting replication and transcription.
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I, an enzyme crucial for DNA unwinding during replication. This inhibition leads to DNA cleavage and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, further contributing to its cytotoxicity .
Biological Activity Data
A summary of relevant studies demonstrating the biological activity of this compound is presented in the table below:
Case Studies
- Anticancer Activity : In vitro studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated an IC50 value of 5.2 µM against MDA-MB-231 breast cancer cells, indicating significant growth inhibition compared to non-malignant cell lines .
- Mechanistic Insights : Research revealed that treatment with this compound resulted in increased levels of phosphorylated p53 (p-p53), which is associated with cell cycle arrest and apoptosis. The upregulation of p21 was also noted, which inhibits cyclin-B expression, leading to G2/M phase arrest in the cell cycle .
- Comparative Studies : When compared with other benzimidazole derivatives, this compound exhibited superior efficacy in inducing apoptosis and inhibiting cell proliferation across multiple cancer types, including breast and cervical cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
